(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
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Overview
Description
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Common reagents include hydrogen gas with a palladium catalyst or strong acids like trifluoroacetic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The benzyloxycarbonyl group protects the amino group during synthesis and can be removed under specific conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate: Similar structure with a tert-butyl ester group instead of a methyl ester.
(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate: Contains a benzyl ester group instead of a methyl ester.
Uniqueness
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its specific ester group, which can influence its reactivity and solubility properties. The choice of ester group can affect the compound’s behavior in different synthetic and biological contexts, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDIHNPUSEQFX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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